![molecular formula C10H6Br2N4 B6361820 4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile CAS No. 1240580-17-9](/img/structure/B6361820.png)
4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile
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Overview
Description
“4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” is a chemical compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their potential as anticancer agents . The compound has a molecular formula of C10H6Br2N4 .
Synthesis Analysis
The synthesis of similar 1,2,4-triazole derivatives has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The InChI Key for this compound is HQLYWHSJALKYOV-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds have been studied, particularly in the context of their potential as anticancer agents .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular weight of 341.99 g/mol . More detailed physical and chemical properties would require specific experimental measurements or computational predictions.Scientific Research Applications
Antimicrobial Applications
4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile has been explored in the synthesis of antimicrobial agents. Novel derivatives of this compound, such as 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene, have shown potential as antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Synthesis of Novel Stilbene Compounds
It has been used in the synthesis of novel stilbene compounds, like (E)-4-[2-(4-Dimethylaminophenyl)-1H-(1,2,4)triazol-1-yl-vinyl]benzonitrile, which may have varied chemical applications (Wei-wei, 2008).
Cancer Research
Derivatives of 1,2,4-triazole, which include this compound, have garnered attention in cancer research due to their antifungal, antidepressant, and especially anticancer properties (Rud, Kaplaushenko, & Kucheryavyi, 2016).
Inhibitors for Hypoxia-Inducible Factor
This compound has been involved in the development of inhibitors for the hypoxia-inducible factor prolylhydroxylase domain-1 (PHD-1), an important target in medical research (Ahmed et al., 2017).
Synthesis of Letrozole Related Compounds
It plays a role in the synthesis process of Letrozole’s related compounds, which are significant in pharmaceutical manufacturing (Ping & Mingran, 2015).
Photolysis Studies
Research has been conducted on the photolysis of related compounds like 1,3,4-oxadiazoles in alcohols, providing insights into chemical reactions under light (Tsuge, Oe, & Tashiro, 1977).
Mechanism of Action
Mode of Action
Compounds with a 1,2,4-triazole moiety have been reported to exhibit various biological activities, including antifungal, antibacterial, and anticancer effects . The exact interaction of this compound with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
1,2,4-triazole derivatives have been reported to interfere with various cellular processes, potentially affecting multiple biochemical pathways .
Result of Action
Some 1,2,4-triazole derivatives have shown cytotoxic activities against certain tumor cell lines .
Safety and Hazards
Future Directions
The future directions for research on “4-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” and similar compounds could involve further exploration of their anticancer properties . The development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
properties
IUPAC Name |
4-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2N4/c11-9-14-10(12)16(15-9)6-8-3-1-7(5-13)2-4-8/h1-4H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYZHUHTHFXXFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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